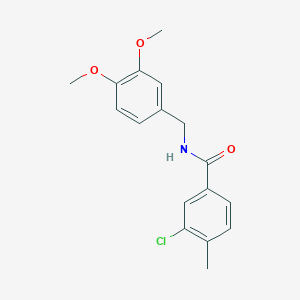![molecular formula C17H16N2O2 B4404706 2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4404706.png)
2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
Descripción general
Descripción
2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPO-1 and has been extensively studied for its biological and physiological effects.
Aplicaciones Científicas De Investigación
2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has several potential applications in scientific research. This compound has been extensively studied for its effects on ion channels, especially the human ether-a-go-go-related gene (hERG) potassium channel. DPO-1 has been found to be a potent and selective inhibitor of hERG channels, which are responsible for regulating the cardiac action potential. This compound has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is related to its ability to inhibit the hERG potassium channel. This channel plays a crucial role in regulating the cardiac action potential, and inhibition of this channel can lead to cardiac arrhythmias. DPO-1 binds to the channel and prevents the flow of potassium ions, leading to a prolonged action potential duration. This prolonged action potential can lead to cardiac arrhythmias, which can be fatal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibition of the hERG potassium channel. This compound has been found to prolong the cardiac action potential, leading to cardiac arrhythmias. DPO-1 has also been found to inhibit the growth of cancer cells, which makes it a potential candidate for cancer therapy. However, further research is needed to determine the safety and efficacy of this compound for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole in lab experiments are related to its potent and selective inhibition of the hERG potassium channel. This compound can be used to study the effects of hERG channel inhibition on the cardiac action potential, which can provide valuable insights into the pathophysiology of cardiac arrhythmias. However, the limitations of using this compound in lab experiments are related to its potential toxicity and off-target effects. DPO-1 has been found to inhibit other ion channels, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research on 2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole. One potential direction is to study the safety and efficacy of this compound for cancer therapy. DPO-1 has been found to inhibit the growth of cancer cells, which makes it a potential candidate for cancer treatment. However, further research is needed to determine the safety and efficacy of this compound in vivo. Another potential direction is to study the effects of hERG channel inhibition on other physiological systems, such as the nervous system. DPO-1 has been found to inhibit other ion channels, which can lead to unwanted side effects. Studying the effects of hERG channel inhibition on other physiological systems can provide valuable insights into the potential off-target effects of this compound.
Propiedades
IUPAC Name |
2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-6-10-15(13(12)2)20-11-16-18-19-17(21-16)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTBDGORGZYPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NN=C(O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4404624.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chlorobenzamide](/img/structure/B4404635.png)


![1-[(4-methyl-2-nitrophenoxy)acetyl]piperidine](/img/structure/B4404653.png)
![4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide](/img/structure/B4404655.png)
![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4404657.png)
![N-(2,6-diethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404658.png)


![1-[4-(2-butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4404684.png)

![3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4404714.png)
